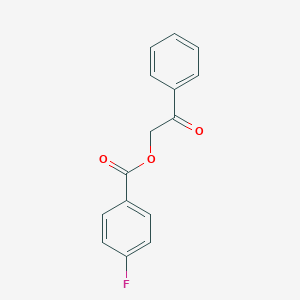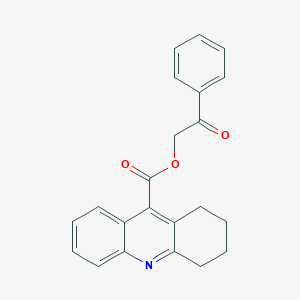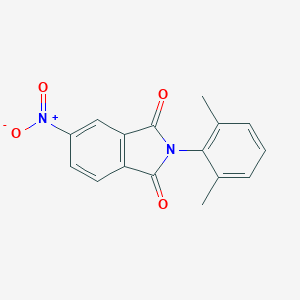
N-(2-furylmethyl)-4-methyl-3-(4-morpholinylsulfonyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-furylmethyl)-4-methyl-3-(4-morpholinylsulfonyl)benzamide, also known as FMSB, is a synthetic compound that has gained attention due to its potential applications in scientific research. FMSB is a small molecule inhibitor that has been shown to have an effect on various cellular pathways, making it a valuable tool for investigating the mechanisms of various diseases.
Mécanisme D'action
N-(2-furylmethyl)-4-methyl-3-(4-morpholinylsulfonyl)benzamide works by inhibiting specific cellular pathways, including the PI3K/Akt/mTOR pathway and the NF-κB pathway. These pathways are involved in various cellular processes, including cell proliferation, survival, and inflammation. By inhibiting these pathways, N-(2-furylmethyl)-4-methyl-3-(4-morpholinylsulfonyl)benzamide has been shown to have a therapeutic effect on various diseases.
Biochemical and Physiological Effects:
N-(2-furylmethyl)-4-methyl-3-(4-morpholinylsulfonyl)benzamide has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and the modulation of cellular signaling pathways. N-(2-furylmethyl)-4-methyl-3-(4-morpholinylsulfonyl)benzamide has also been shown to have a protective effect on the heart, reducing the risk of heart disease.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-(2-furylmethyl)-4-methyl-3-(4-morpholinylsulfonyl)benzamide in lab experiments include its high purity and yield, as well as its specificity for certain cellular pathways. However, the limitations of using N-(2-furylmethyl)-4-methyl-3-(4-morpholinylsulfonyl)benzamide include its potential toxicity and the need for further research to fully understand its mechanism of action.
Orientations Futures
Future research on N-(2-furylmethyl)-4-methyl-3-(4-morpholinylsulfonyl)benzamide could focus on its potential applications in other fields of scientific research, including immunology and infectious diseases. Additionally, further research is needed to fully understand the mechanism of action of N-(2-furylmethyl)-4-methyl-3-(4-morpholinylsulfonyl)benzamide and its potential side effects. Finally, the development of N-(2-furylmethyl)-4-methyl-3-(4-morpholinylsulfonyl)benzamide analogs could lead to the discovery of more potent and specific inhibitors for various cellular pathways.
Méthodes De Synthèse
The synthesis of N-(2-furylmethyl)-4-methyl-3-(4-morpholinylsulfonyl)benzamide involves several steps, starting with the reaction of 4-methylbenzoyl chloride with 2-furylmethylamine to form N-(2-furylmethyl)-4-methylbenzamide. This intermediate is then reacted with morpholine and sulfonyl chloride to form the final product, N-(2-furylmethyl)-4-methyl-3-(4-morpholinylsulfonyl)benzamide. The synthesis of N-(2-furylmethyl)-4-methyl-3-(4-morpholinylsulfonyl)benzamide has been optimized to produce high yields and purity, making it a viable option for scientific research.
Applications De Recherche Scientifique
N-(2-furylmethyl)-4-methyl-3-(4-morpholinylsulfonyl)benzamide has been shown to have potential applications in various fields of scientific research, including cancer research, neurology, and cardiovascular disease. N-(2-furylmethyl)-4-methyl-3-(4-morpholinylsulfonyl)benzamide has been shown to inhibit the proliferation of cancer cells by targeting specific cellular pathways, making it a promising candidate for cancer therapy. In neurology, N-(2-furylmethyl)-4-methyl-3-(4-morpholinylsulfonyl)benzamide has been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In cardiovascular disease, N-(2-furylmethyl)-4-methyl-3-(4-morpholinylsulfonyl)benzamide has been shown to have a protective effect on the heart, making it a potential treatment for heart disease.
Propriétés
IUPAC Name |
N-(furan-2-ylmethyl)-4-methyl-3-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O5S/c1-13-4-5-14(17(20)18-12-15-3-2-8-24-15)11-16(13)25(21,22)19-6-9-23-10-7-19/h2-5,8,11H,6-7,9-10,12H2,1H3,(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGPMGWHBIKOBEL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCC2=CC=CO2)S(=O)(=O)N3CCOCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-furylmethyl)-4-methyl-3-(4-morpholinylsulfonyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(4-{3-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenoxy]phenoxy}phenyl)-2,5-dimethyl-1H-pyrrole](/img/structure/B434154.png)

![2-{[(3,4-dichlorophenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B434158.png)
![[4-(4-Methylphenyl)phenyl] thiophene-2-carboxylate](/img/structure/B434160.png)
![4-Bromo-3-[(4-methylpiperidin-1-yl)sulfonyl]benzoic acid](/img/structure/B434174.png)



![Ethyl 4-{[(2-phenylquinolin-4-yl)carbonyl]amino}benzoate](/img/structure/B434275.png)


![4,5,6,7-tetrachloro-2-[4-(pyridin-4-ylmethyl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B434369.png)